Ortho-Methyl Aryl Substitution Reduces MAO-A Affinity by ~50-Fold Compared to Meta-Methyl (Toloxatone) Configuration
Structure-activity relationship (SAR) studies on 3-aryl-2-oxazolidinones have established that ortho-substitution on the N3-phenyl ring sterically hinders access to the MAO-A active site, reducing binding affinity by approximately 50-fold compared to the meta-substituted analog (toloxatone) [1][2]. The target compound bears a 2-methyl (ortho-tolyl) group, predicting substantially attenuated MAO-A inhibition relative to toloxatone (IC₅₀ ≈ 0.93–1.6 µM for MAO-A) [3]. This structural feature may be exploited to reduce serotonergic potentiation risk associated with MAO-A inhibition.
| Evidence Dimension | MAO-A inhibitory affinity (predicted relative potency based on aryl substitution position) |
|---|---|
| Target Compound Data | Predicted MAO-A IC₅₀ approximately 50-fold higher than toloxatone (ortho-methyl effect); exact IC₅₀ not experimentally reported |
| Comparator Or Baseline | Toloxatone (3-meta-methylphenyl isomer): MAO-A IC₅₀ = 0.93–1.6 µM (human recombinant MAO-A, kynuramine substrate) [3] |
| Quantified Difference | ~50-fold reduction in MAO-A affinity for ortho-substituted vs meta-substituted phenyl (class-level SAR) |
| Conditions | SAR generalization from multiple oxazolidinone series; direct experimental confirmation for the target compound is pending |
Why This Matters
Procurement of the ortho-methyl isomer, rather than the meta-methyl clinical compound, is essential for research programs aiming to dissociate MAO-A inhibition from desired MAO-B or other target activities, or to study steric determinants of isoform selectivity.
- [1] Mai A, et al. Privileged scaffolds as MAO inhibitors: Retrospect and prospects. Eur J Med Chem. 2017;127:810-827. View Source
- [2] Kan JP, Malone A, Strolin Benedetti M. Monoamine oxidase inhibitory properties of 5-hydroxymethyl-3-m-tolyloxazolidin-2-one (toloxatone). J Pharm Pharmacol. 1978;30(1):190-192. View Source
- [3] BindingDB. Toloxatone (BDBM50110725): MAO-A IC₅₀ = 1.64E+3 nM (human recombinant MAO-A, kynuramine substrate, 20 min incubation). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50110725 View Source
